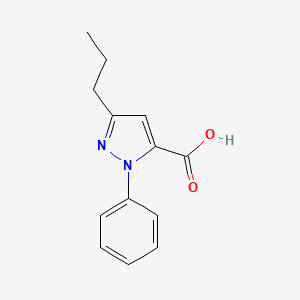![molecular formula C13H13Cl2NO3 B2882629 N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]but-2-ynamide CAS No. 2411200-19-4](/img/structure/B2882629.png)
N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]but-2-ynamide, also known as DCPIB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DCPIB is a chloride channel blocker that has been shown to have various biochemical and physiological effects. In
Mecanismo De Acción
N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]but-2-ynamide blocks chloride channels by binding to the intracellular side of the channel pore. This blocks the movement of chloride ions through the channel, leading to a decrease in chloride ion influx. This can have various effects on cellular physiology, including changes in cell volume, neurotransmitter release, and ion transport.
Biochemical and Physiological Effects:
N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]but-2-ynamide has been shown to have various biochemical and physiological effects in different cell types. In neurons, N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]but-2-ynamide has been shown to block GABAergic synaptic transmission, leading to an increase in excitability. In cardiac myocytes, N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]but-2-ynamide has been shown to decrease the amplitude of the action potential and prolong the duration of the repolarization phase. In cancer cells, N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]but-2-ynamide has been shown to inhibit cell proliferation and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]but-2-ynamide has several advantages for lab experiments. It is a specific and reversible inhibitor of chloride channels, making it a useful tool for studying the role of chloride channels in cellular physiology. However, N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]but-2-ynamide has some limitations. It can affect other ion channels and transporters, leading to off-target effects. Additionally, its potency can vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the research on N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]but-2-ynamide. One direction is to explore its potential applications in the field of neuroscience. N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]but-2-ynamide has been shown to affect GABAergic synaptic transmission, and further research could elucidate its effects on other types of synapses. Another direction is to investigate its potential applications in the field of oncology. N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]but-2-ynamide has been shown to inhibit cell proliferation and induce apoptosis, and further research could explore its potential as an anticancer agent. Additionally, future research could focus on developing more potent and selective chloride channel blockers based on the structure of N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]but-2-ynamide.
Métodos De Síntesis
N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]but-2-ynamide can be synthesized through a multistep process that involves the reaction of various chemical reagents. The first step involves the reaction of 2,3-dichlorophenol with epichlorohydrin to form 2,3-dichloro-1,2-epoxypropane. This intermediate is then reacted with 3-aminopropanol to form N-(2,3-dichlorophenoxy)-2-hydroxypropylamine. The final step involves the reaction of N-(2,3-dichlorophenoxy)-2-hydroxypropylamine with but-2-ynoic acid to form N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]but-2-ynamide.
Aplicaciones Científicas De Investigación
N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]but-2-ynamide has been used in various scientific research applications due to its ability to block chloride channels. Chloride channels are important for various physiological processes, including cell volume regulation, neurotransmitter release, and ion transport. N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]but-2-ynamide has been shown to block chloride channels in various cell types, including neurons, cardiac myocytes, and cancer cells. This has led to its potential applications in the fields of neuroscience, cardiology, and oncology.
Propiedades
IUPAC Name |
N-[3-(2,3-dichlorophenoxy)-2-hydroxypropyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO3/c1-2-4-12(18)16-7-9(17)8-19-11-6-3-5-10(14)13(11)15/h3,5-6,9,17H,7-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXJDIIMFHDGDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC(COC1=C(C(=CC=C1)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2882547.png)
![3-fluoro-4-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2882549.png)
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenylacetamide](/img/structure/B2882550.png)

![2-[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2882553.png)


![2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylic acid](/img/structure/B2882558.png)


![N-(1-cyano-1-cyclopropylethyl)-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2882563.png)

![Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B2882567.png)
